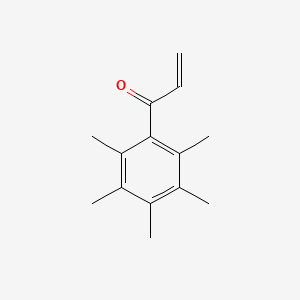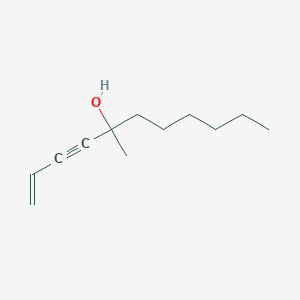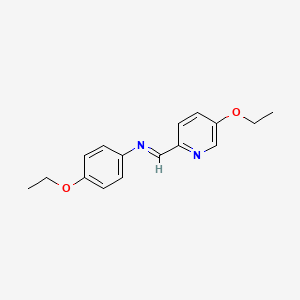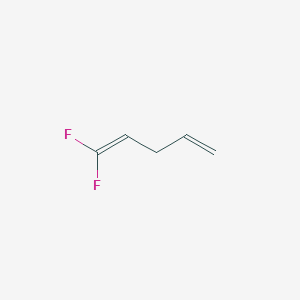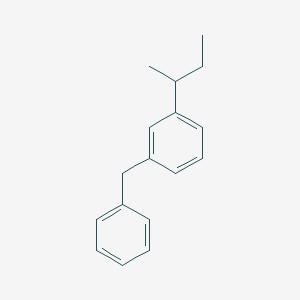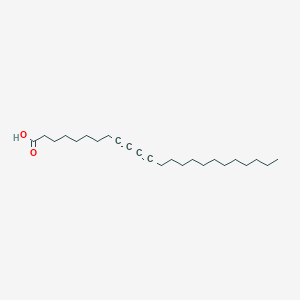
Tetracosa-9,11-diynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracosa-9,11-diynoic acid is a long-chain fatty acid with a unique structure characterized by the presence of two triple bonds at the 9th and 11th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetracosa-9,11-diynoic acid can be synthesized through various methods. One common approach involves the use of thin layer chromatography (TLC) to obtain pure fatty acid methyl esters (FAME) of tetracosa mono- and dienoic acids. The total lipids isolated from rat erythrocytes are treated with methanolic-NaOH, followed by separation using TLC .
Industrial Production Methods
the synthesis of similar long-chain fatty acids often involves the use of advanced techniques such as high-speed filling machines and thin extruded outer coatings of polyethylene .
Analyse Chemischer Reaktionen
Types of Reactions
Tetracosa-9,11-diynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the triple bonds, which can participate in polymerization and other transformations .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include methanolic-NaOH for esterification and AgNO3 for separation of different species. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various esters and polymers.
Wissenschaftliche Forschungsanwendungen
Tetracosa-9,11-diynoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of tetracosa-9,11-diynoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical processes, including the modulation of lipid metabolism and the formation of complex polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,9-tetracosadienoic acid: Another long-chain fatty acid with double bonds at the 5th and 9th positions.
13Z,17-octadecadiene-9,11-diynoic acid: A compound with a similar diynoic structure but different chain length and position of double bonds.
Uniqueness
Tetracosa-9,11-diynoic acid is unique due to its specific structure with two triple bonds at the 9th and 11th positions.
Eigenschaften
CAS-Nummer |
113982-41-5 |
|---|---|
Molekularformel |
C24H40O2 |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
tetracosa-9,11-diynoic acid |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-12,17-23H2,1H3,(H,25,26) |
InChI-Schlüssel |
ZIPOAJDTJUFHJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


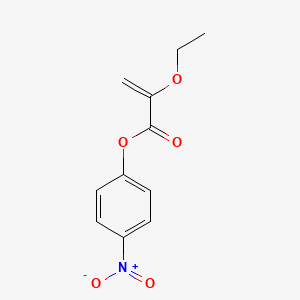
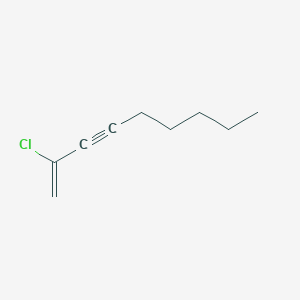
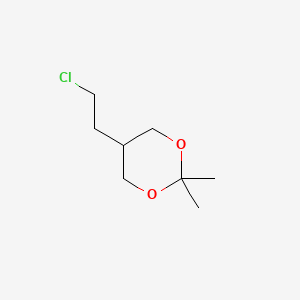
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)
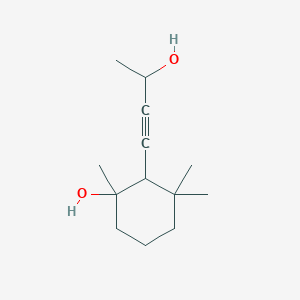
![9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14311802.png)
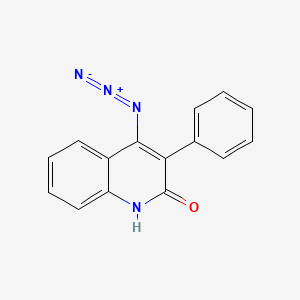
![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
